Einecs 298-472-8
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-L-proline, compound with α-(1-aminoethyl)benzyl alcohol, typically involves the reaction of 5-oxo-L-proline with α-(1-aminoethyl)benzyl alcohol in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-oxo-L-proline, compound with α-(1-aminoethyl)benzyl alcohol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-oxo-L-proline, compound with α-(1-aminoethyl)benzyl alcohol, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-oxo-L-proline, compound with α-(1-aminoethyl)benzyl alcohol, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: A related compound with similar structural features.
α-(1-aminoethyl)benzyl alcohol: Another related compound with similar functional groups.
Uniqueness
5-oxo-L-proline, compound with α-(1-aminoethyl)benzyl alcohol, is unique due to its specific combination of functional groups and its ability to participate in a variety of chemical reactions. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
93804-93-4 |
---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-amino-1-phenylpropan-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO.C5H7NO3/c1-7(10)9(11)8-5-3-2-4-6-8;7-4-2-1-3(6-4)5(8)9/h2-7,9,11H,10H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
AABUXZMOFROJNY-HVDRVSQOSA-N |
Isomeric SMILES |
CC(C(C1=CC=CC=C1)O)N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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